molecular formula C6H7NO2S B12878511 (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

Katalognummer: B12878511
Molekulargewicht: 157.19 g/mol
InChI-Schlüssel: WLAILBVDEBCIRR-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one is an organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a methyl group and a methylsulfanylmethylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with thioformamide in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methylsulfanylmethylidene group to a methyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanylmethylidene group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the methylsulfanylmethylidene group.

    Substitution: Various substituted oxazole derivatives.

Wissenschaftliche Forschungsanwendungen

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    (4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one: shares similarities with other oxazole derivatives, such as 4-methyl-5-phenyl-1,2-oxazole and 4-methyl-5-(methylthio)-1,2-oxazole.

Uniqueness:

  • The presence of the methylsulfanylmethylidene group distinguishes this compound from other oxazole derivatives, imparting unique chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Eigenschaften

Molekularformel

C6H7NO2S

Molekulargewicht

157.19 g/mol

IUPAC-Name

(4E)-3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one

InChI

InChI=1S/C6H7NO2S/c1-4-5(3-10-2)6(8)9-7-4/h3H,1-2H3/b5-3+

InChI-Schlüssel

WLAILBVDEBCIRR-HWKANZROSA-N

Isomerische SMILES

CC\1=NOC(=O)/C1=C/SC

Kanonische SMILES

CC1=NOC(=O)C1=CSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.